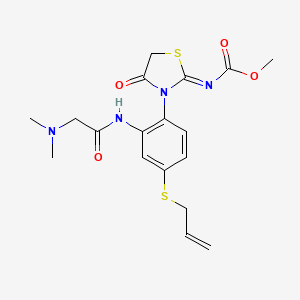
N,N'-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of two fluorophenyl groups and a methylcarbamoyl group attached to a methanimidamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide typically involves the reaction of 2-fluoroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and distillation, are employed to achieve the desired quality standards.
化学反応の分析
Types of Reactions
N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)formamide, while reduction could produce N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanamine. Substitution reactions result in various substituted derivatives based on the nucleophile employed.
科学的研究の応用
N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is utilized in the development of advanced materials and as a precursor in the production of specialty chemicals.
作用機序
The mechanism of action of N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide can be compared with other similar compounds, such as:
N,N’-Bis(2-chlorophenyl)-N-(methylcarbamoyl)methanimidamide: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.
N,N’-Bis(2-fluorophenyl)-N-(ethylcarbamoyl)methanimidamide: Similar structure but with an ethylcarbamoyl group, resulting in variations in reactivity and applications.
The uniqueness of N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
63752-45-4 |
|---|---|
分子式 |
C15H13F2N3O |
分子量 |
289.28 g/mol |
IUPAC名 |
1-(2-fluorophenyl)-1-[(2-fluorophenyl)iminomethyl]-3-methylurea |
InChI |
InChI=1S/C15H13F2N3O/c1-18-15(21)20(14-9-5-3-7-12(14)17)10-19-13-8-4-2-6-11(13)16/h2-10H,1H3,(H,18,21) |
InChIキー |
XQLGQFKULQLOSS-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N(C=NC1=CC=CC=C1F)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


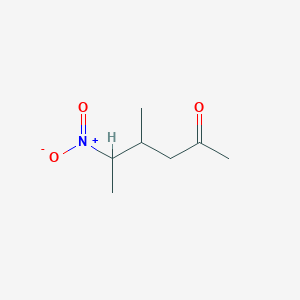

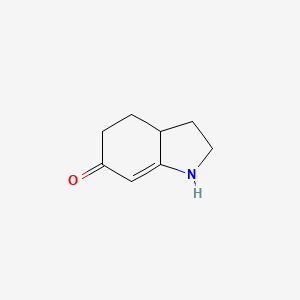
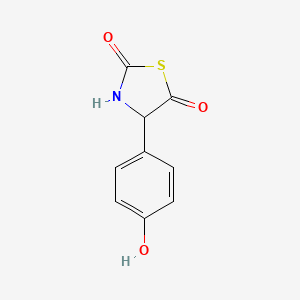
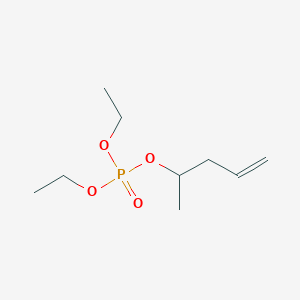
![2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14492258.png)

![2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one](/img/structure/B14492268.png)
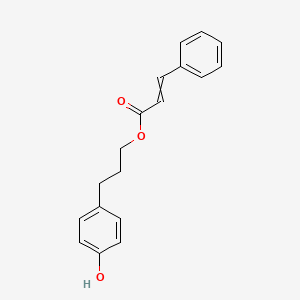
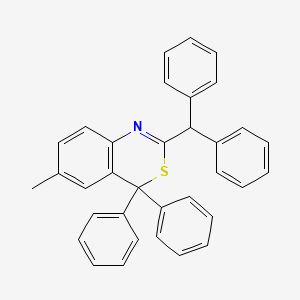

![4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate](/img/structure/B14492286.png)
![1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene](/img/structure/B14492292.png)
